8-Bromo-5-fluoroquinolin-6-ol
Description
General Overview of Quinoline (B57606) Core in Chemical Research
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and drug discovery. nih.govresearchgate.net This "privileged scaffold" is present in a wide array of natural products, most notably the anti-malarial alkaloid quinine, and serves as the foundational structure for numerous synthetic drugs. rsc.orgnih.gov The versatility of the quinoline ring system allows for extensive functionalization, enabling the modulation of its physicochemical and biological properties. scientific.net Consequently, quinoline derivatives have been investigated for a vast range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and neuroprotective effects. nih.govnih.govorientjchem.org The ability of the quinoline nucleus to interact with various biological targets, such as enzymes and DNA, underscores its significance in the development of novel therapeutic agents. orientjchem.org
Strategic Importance of Halogenated Quinoline Derivatives
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the quinoline scaffold is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of the resulting derivatives. cymitquimica.com Halogenation can profoundly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. orientjchem.org For instance, the presence of a fluorine atom, as seen in the widely successful fluoroquinolone antibiotics, can significantly improve antibacterial activity. nih.govmdpi.com Similarly, bromine substitution can lead to compounds with potent anticancer and biofilm-eradicating properties. nih.govrasayanjournal.co.in The position and nature of the halogen substituent on the quinoline ring are critical determinants of the compound's biological activity. researchgate.netnih.gov This strategic incorporation of halogens allows for the fine-tuning of a molecule's pharmacological profile, making halogenated quinolines a highly promising class of compounds for drug development. cymitquimica.comnih.gov
Historical Context of Research on 8-Bromo-5-fluoroquinolin-6-ol and Related Scaffolds
The journey of quinoline-based therapeutics began with the discovery of nalidixic acid in the early 1960s, the first quinolone antibacterial agent. mdpi.comtandfonline.com This discovery paved the way for the development of the more potent fluoroquinolones, such as ciprofloxacin (B1669076) and levofloxacin, which have become mainstays in the treatment of bacterial infections. tandfonline.comresearchgate.net The success of these drugs spurred further research into the synthesis and biological evaluation of a vast number of quinoline analogues. mdpi.com While specific historical research on this compound is not extensively documented in publicly available literature, the broader context of research on halogenated quinolines provides a clear rationale for its investigation. The continual need for new antibacterial agents with novel mechanisms of action to combat rising antibiotic resistance has driven the exploration of diverse substitution patterns on the quinoline core. researchgate.netnih.gov
Current Research Landscape and Unexplored Opportunities for the Compound
Current research on quinoline derivatives remains vibrant, with a focus on developing agents with improved efficacy and reduced toxicity. researchgate.netresearchgate.net The exploration of multi-substituted quinolines, such as this compound, represents a key frontier in this field. The unique combination of a bromine atom, a fluorine atom, and a hydroxyl group on the quinoline scaffold of this particular compound suggests several avenues for investigation. The bromine atom at the 8-position offers a site for further functionalization through cross-coupling reactions, potentially leading to novel derivatives with enhanced biological activity. The fluorine at the 5-position and the hydroxyl group at the 6-position are also expected to influence the compound's electronic properties and hydrogen bonding capabilities, which are crucial for its interaction with biological targets. While the primary focus of related compounds has been on antibacterial and anticancer activities, the diverse pharmacological potential of the quinoline scaffold suggests that this compound and its derivatives could be explored for other therapeutic applications, such as antiviral or anti-inflammatory agents. nih.govresearchgate.net The full potential of this specific compound remains largely untapped, presenting a promising area for future research and development.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromo-5-fluoroquinolin-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-4-7(13)8(11)5-2-1-3-12-9(5)6/h1-4,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEXBAIRBWAUTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2N=C1)Br)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Precursors of 8 Bromo 5 Fluoroquinolin 6 Ol
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 8-Bromo-5-fluoroquinolin-6-ol reveals several possible disconnections. The most logical strategies involve either forming the pyridine (B92270) ring or the benzene (B151609) ring of the quinoline (B57606) core in the final steps.
Disconnection via Classical Quinoline Syntheses: The most common approach involves disconnecting the bonds of the pyridine ring, which are typically formed in classical named reactions like the Skraup, Doebner-Miller, Friedländer, or Combes syntheses. This leads back to a substituted aniline (B41778) and a three-carbon synthon. For this compound, this would imply a highly substituted aniline precursor, such as 4-amino-2-bromo-5-fluorophenol, which would then be reacted with a glycerol (B35011) equivalent (for Skraup/Doebner-Miller) or a suitable dicarbonyl compound.
Disconnection via Late-Stage Functionalization: An alternative strategy involves disconnecting the carbon-halogen bonds (C-Br and C-F). This pathway starts with a simpler quinoline derivative, such as quinolin-6-ol or 8-bromoquinolin-6-ol (B1291928), and introduces the halogen atoms in later steps. This approach relies on the development of regioselective halogenation methods that can precisely target the C5 and C8 positions of the quinoline ring without affecting the hydroxyl group.
The availability and stability of the precursors are critical. Highly substituted anilines can be challenging to synthesize, which might favor a late-stage functionalization approach. Conversely, achieving precise regioselectivity during the halogenation of a complex quinoline can be difficult, potentially leading to mixtures of isomers.
Classical Approaches to Quinoline Core Construction and Adaptations for Halogenated Derivatives
The construction of the quinoline core is a cornerstone of heterocyclic chemistry, with several classical methods still widely in use. nih.gov These methods can be adapted for the synthesis of halogenated derivatives by using appropriately substituted precursors. nih.gov
The Skraup synthesis is one of the oldest and most direct methods for producing quinolines. wikipedia.org It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iust.ac.ir
The Doebner-Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of substituted quinolines. nih.govwikipedia.org This method is considered an extension of the Skraup reaction. nih.gov
For a target like this compound, a Skraup-type synthesis would necessitate a starting aniline with the bromine, fluorine, and hydroxyl substituents already in place on the benzene ring. For instance, the synthesis of the related 5-Bromo-8-fluoroquinoline proceeds from 5-Bromo-2-fluoroaniline and glycerol, demonstrating the viability of using pre-halogenated anilines in Skraup reactions. Harsh acidic conditions and high temperatures are typical for these reactions, which can be a limitation if the substituents are sensitive. google.comresearchgate.net
| Reaction | Precursors | Key Features | Reference(s) |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidant | One-pot synthesis; harsh conditions; typically for unsubstituted quinolines. | wikipedia.org |
| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Versatile for 2- and 4-substituted quinolines. | wikipedia.org |
The Friedländer synthesis offers a milder and often more versatile route to quinolines. wikipedia.org It involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group (e.g., a ketone or ester). wikipedia.org This method is highly convergent and allows for the synthesis of polysubstituted quinolines with well-defined substitution patterns. nih.gov Microwave-assisted Friedländer syntheses have been developed to improve yields and reduce reaction times, even for halogenated 8-hydroxyquinolines. nih.govrsc.org These methods can proceed without catalysts or protecting groups, offering a significant advantage. nih.gov
The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. iust.ac.irwikipedia.org An intermediate Schiff base is formed, which then cyclizes and dehydrates to yield a 2,4-disubstituted quinoline. wikipedia.org However, attempts to use the Combes synthesis for certain halogenated 8-hydroxyquinolines have resulted in significant side product formation and low yields of the desired product. nih.gov
| Reaction | Precursors | Key Features | Reference(s) |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, α-Methylene carbonyl compound | Mild conditions; high versatility for polysubstituted quinolines. | nih.govwikipedia.org |
| Combes Synthesis | Aniline, β-Diketone | Yields 2,4-disubstituted quinolines; regioselectivity can be an issue. | wikipedia.org |
The Pfitzinger reaction is a valuable modification of the Friedländer synthesis that uses isatin (B1672199) or its derivatives as the starting material instead of the often less stable 2-aminobenzaldehydes. scispace.comrsc.org The reaction is typically carried out in a basic medium, where the isatin ring opens to form a keto-acid, which then condenses with a carbonyl compound. scispace.commdpi.com Subsequent cyclization and, if desired, decarboxylation yield the quinoline-4-carboxylic acid, which can then be converted to the target quinoline. mdpi.com This method provides a powerful route to quinoline-4-carboxylic acids and has been extended to the synthesis of complex fused heterocyclic systems. rsc.org
Regioselective Functionalization Strategies for the Quinoline Core
An alternative to building the quinoline from scratch is the direct, regioselective functionalization of a pre-existing quinoline ring. This strategy is highly atom-economical but is dependent on controlling the position of the incoming substituent, which can be challenging in a polyfunctional molecule.
The electronic properties of the quinoline ring direct electrophilic substitution primarily to the 5- and 8-positions. However, achieving selectivity between these two positions, and in the presence of other substituents, requires specific strategies.
Recent advances have focused on directed C-H functionalization. For example, using a directing group at the 8-position, such as an amide, can facilitate selective halogenation at the C5 position. mdpi.com Iron(III)-catalyzed protocols have been developed for the C5-H halogenation of 8-amidoquinolines in water, offering an environmentally friendly approach. mdpi.com Furthermore, metal-free methods using inexpensive reagents like trihaloisocyanuric acid have been established for the regioselective C5-halogenation of a wide range of 8-substituted quinolines, including those with alkoxy and amide derivatives. rsc.orgnih.gov These reactions often proceed with high generality and complete regioselectivity at room temperature. rsc.orgnih.gov
Introducing the bromine at C8 and fluorine at C5 onto a quinolin-6-ol scaffold would likely involve a multi-step sequence. One might start with 8-bromoquinolin-6-ol and then perform a regioselective fluorination at the C5 position, or conversely, start with 5-fluoroquinolin-6-ol (B1405383) and brominate the C8 position. The directing effects of the existing hydroxyl and halogen substituents would play a crucial role in the outcome of these reactions.
| Strategy | Reagents/Conditions | Key Features | Reference(s) |
| Directed C5-Halogenation | 8-Amidoquinoline, Iron(III) catalyst, NBS/NCS | High regioselectivity for C5 position; aqueous conditions. | mdpi.com |
| Metal-Free C5-Halogenation | 8-Substituted quinoline, Trihaloisocyanuric acid | Broad substrate scope; excellent functional group tolerance; atom economical. | rsc.orgnih.gov |
Hydroxylation at Position 6
The introduction of a hydroxyl group at the C-6 position of the 8-bromo-5-fluoroquinoline (B152762) core is a key synthetic step. This transformation can be achieved through several methods, often following the initial construction of the halogenated quinoline ring.
One common strategy involves the diazotization of a corresponding amino-substituted precursor, specifically 8-bromo-5-fluoroquinolin-6-amine. This process typically involves treating the aminoquinoline with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5°C) to form a diazonium salt intermediate. Subsequent warming of this intermediate in an aqueous acidic medium leads to hydrolysis, where the diazonium group is replaced by a hydroxyl group, yielding this compound.
Alternatively, direct oxidation or hydroxylation of a pre-formed 8-bromo-5-fluoroquinoline can be employed. This approach might utilize oxidizing agents to introduce the hydroxyl functionality at the C-6 position. The choice of oxidant and reaction conditions is critical to ensure regioselectivity and prevent over-oxidation or side reactions.
Modern Synthetic Pathways for this compound
Contemporary synthetic chemistry offers a range of sophisticated methods for the construction of complex heterocyclic molecules like this compound. These modern pathways often provide greater efficiency, selectivity, and functional group tolerance compared to classical methods.
Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are instrumental in the synthesis of substituted quinolines. eie.grchemie-brunschwig.ch While direct synthesis of this compound via a single cross-coupling step is less common, these reactions are crucial for creating functionalized precursors.
For instance, the Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, can be used to introduce various substituents onto the quinoline ring. chemie-brunschwig.ch Similarly, the Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. These reactions allow for the modular construction of complex quinoline derivatives that can then be further functionalized to yield the target compound. The strategic use of these cross-coupling reactions can facilitate the introduction of precursors for the bromo, fluoro, or hydroxyl groups at the desired positions. eie.gr
The table below summarizes key transition-metal catalyzed cross-coupling reactions applicable to quinoline synthesis.
| Reaction | Catalyst | Reactants | Bond Formed |
| Suzuki-Miyaura | Palladium complexes | Organoboron compound + Organic halide | C-C |
| Sonogashira | Palladium and Copper complexes | Terminal alkyne + Aryl/Vinyl halide | C-C (alkynyl) |
| Heck | Palladium complexes | Alkene + Aryl/Vinyl halide | C-C (alkenyl) |
| Buchwald-Hartwig | Palladium complexes | Amine + Aryl/Vinyl halide | C-N |
C-H Activation Methodologies
Direct C-H activation has emerged as a highly atom- and step-economical strategy for the functionalization of heterocyclic compounds, including quinolines. nih.govacs.org This approach avoids the pre-functionalization of starting materials, directly converting C-H bonds into new C-C or C-heteroatom bonds. mdpi.com Transition metals such as palladium, rhodium, cobalt, and copper are commonly employed to catalyze these transformations. mdpi.comrsc.org
For the synthesis of precursors to this compound, regioselective C-H activation can be used to introduce functional groups at specific positions on the quinoline core. nih.govacs.org For example, directing groups can be used to guide the metal catalyst to a specific C-H bond, enabling selective functionalization. While direct C-H hydroxylation at the C-6 position is challenging, C-H activation can be used to install other functional groups that can later be converted to a hydroxyl group. The development of C-H activation methods for the direct and selective introduction of bromo and fluoro groups is also an active area of research. organic-chemistry.org
Photochemical and Electrochemical Approaches
Photochemical and electrochemical methods offer alternative, often milder, conditions for organic synthesis. Photochemical reactions utilize light to promote chemical transformations, and have been applied to the synthesis and modification of quinoline derivatives. researchgate.net For instance, photo-induced reactions can be used for cyclization steps in the formation of the quinoline ring or for the introduction of functional groups.
Electrochemical synthesis provides another avenue for quinoline modification. jcsp.org.pk By applying an electrical potential, specific oxidation or reduction reactions can be carried out with high selectivity. For example, electrochemical methods can be used for the halogenation or hydroxylation of aromatic rings. While specific applications to the synthesis of this compound are not extensively documented, the principles of photochemistry and electrochemistry offer potential for developing novel and sustainable synthetic routes. researchgate.netjcsp.org.pk
Optimization of Reaction Conditions and Yields
The successful synthesis of this compound relies heavily on the careful optimization of reaction conditions to maximize yield and purity. researchgate.net Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, concentration of reactants, and the nature and loading of catalysts or reagents.
For instance, in halogenation reactions, controlling the stoichiometry of the halogenating agent (e.g., N-bromosuccinimide) is crucial to prevent the formation of di- or poly-halogenated byproducts. Similarly, in transition-metal-catalyzed reactions, the choice of ligand, base, and solvent can significantly impact the catalytic activity and selectivity. mdpi.com The table below illustrates the optimization of conditions for a generic fluorination reaction on a quinoline precursor. researchgate.net
| Parameter | Variation | Effect on Yield |
| Solvent | Toluene, Dioxane, DMF | Dioxane showed the highest yield. |
| Base | K₂CO₃, Cs₂CO₃, NaOtBu | Cs₂CO₃ was found to be most effective. |
| Temperature | 80°C, 100°C, 120°C | 100°C provided the optimal balance between reaction rate and side product formation. |
| Catalyst Ligand | XPhos, SPhos, RuPhos | XPhos resulted in the highest conversion. |
Purification of the final product and intermediates is also a critical aspect. Techniques such as column chromatography, recrystallization, and distillation are employed to isolate the desired compound from unreacted starting materials and byproducts.
Synthesis of Isotopic Analogs for Mechanistic Studies
The synthesis of isotopically labeled analogs of this compound is essential for elucidating reaction mechanisms and for use in various analytical studies, such as in mass spectrometry-based assays. symeres.com Stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly incorporated into the molecular structure. symeres.com
The synthesis of these labeled compounds typically involves the use of isotopically enriched starting materials or reagents. nih.gov For example, to introduce a deuterium label, a deuterated solvent or a deuterium source like D₂O can be used in specific reaction steps. For ¹³C or ¹⁵N labeling, precursors containing these isotopes are incorporated early in the synthetic sequence. nih.gov
These isotopic analogs serve as valuable tools for:
Mechanistic Elucidation: By tracking the position of the isotope throughout a reaction, the movement of atoms and the nature of bond-forming and bond-breaking steps can be determined.
Metabolic Studies: In a biological context, isotopically labeled compounds can be used to trace the metabolic fate of a molecule. symeres.com
Quantitative Analysis: Isotope-labeled compounds are widely used as internal standards in mass spectrometry for accurate quantification of the unlabeled analyte. medchemexpress.com
Chemical Transformations and Derivatization Strategies for 8 Bromo 5 Fluoroquinolin 6 Ol
Functional Group Interconversions at the Hydroxyl Group
The phenolic hydroxyl group at the C-6 position of 8-bromo-5-fluoroquinolin-6-ol is a versatile site for functionalization, readily undergoing reactions to form ethers and esters, or serving as a point of attachment for larger molecular entities through various conjugation strategies.
Etherification of the hydroxyl group can be achieved under standard Williamson ether synthesis conditions. This typically involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or a carbonate base, to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl or aryl halide. For instance, the synthesis of 8-bromo-5-fluoro-6-methoxyquinoline (B1458022) has been reported, demonstrating the feasibility of this transformation.
Esterification can be accomplished through reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and an acid scavenger. Alternatively, carboxylic acids can be coupled with the hydroxyl group using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC).
These reactions are summarized in the table below:
| Reaction Type | Reagents and Conditions | Product |
| Etherification | 1. Base (e.g., NaH, K2CO3)2. Alkyl halide (e.g., CH3I) | 8-Bromo-5-fluoro-6-alkoxyquinoline |
| Esterification | Acyl chloride or anhydride, Base (e.g., pyridine) | 8-Bromo-5-fluoroquinolin-6-yl ester |
The hydroxyl group provides a convenient attachment point for the conjugation of this compound to other molecules, including biomolecules, polymers, or solid supports. This is often achieved by first converting the hydroxyl group into a more reactive functional group, such as a chloroformate or an N-hydroxysuccinimidyl carbonate, which can then react with nucleophilic groups like amines on the target molecule. Another common strategy involves the use of bifunctional linkers to connect the quinolinol to the desired substrate.
Substitution Reactions at the Halogen Sites (Bromo and Fluoro)
The presence of two different halogen atoms on the quinoline (B57606) ring, bromine at C-8 and fluorine at C-5, opens up possibilities for selective substitution reactions. The differing reactivity of these halogens under various reaction conditions allows for controlled and stepwise functionalization of the molecule.
In nucleophilic aromatic substitution (SNAr) reactions, the rate of displacement of a halide is generally inversely proportional to its basicity, with fluoride (B91410) being the best leaving group among the halogens (F > Cl > Br > I). This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex. Therefore, in this compound, the fluorine atom at the C-5 position is expected to be more susceptible to nucleophilic attack than the bromine atom at the C-8 position.
The reactivity in SNAr reactions is also highly dependent on the presence of electron-withdrawing groups that can stabilize the negative charge in the Meisenheimer intermediate. The quinoline nitrogen atom itself acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. The reaction is typically carried out with strong nucleophiles, such as alkoxides, thiolates, or amines, in polar aprotic solvents at elevated temperatures.
| Position | Halogen | Expected SNAr Reactivity | Rationale |
| C-5 | Fluorine | Higher | Fluorine is a better leaving group in SNAr reactions. |
| C-8 | Bromine | Lower | Bromine is a poorer leaving group in SNAr reactions. |
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the C-8 position of this compound is an excellent substrate for these transformations. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F, making the C-8 bromine atom significantly more reactive than the C-5 fluorine atom under typical palladium-catalyzed conditions. This differential reactivity allows for selective functionalization at the C-8 position.
Common palladium-catalyzed coupling reactions applicable to this compound include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and a base.
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine in the presence of a palladium catalyst and a strong base.
The table below summarizes these reactions:
| Coupling Reaction | Coupling Partner | Catalyst/Ligand System | Product |
| Suzuki-Miyaura | Aryl/alkyl boronic acid | Pd(PPh3)4, Pd(OAc)2/phosphine ligand | 8-Aryl/alkyl-5-fluoroquinolin-6-ol |
| Sonogashira | Terminal alkyne | PdCl2(PPh3)2/CuI | 8-Alkynyl-5-fluoroquinolin-6-ol |
| Buchwald-Hartwig | Amine | Pd2(dba)3/phosphine ligand | 8-Amino-5-fluoroquinolin-6-ol |
Modifications of the Quinoline Nitrogen Atom
The nitrogen atom in the quinoline ring is a basic and nucleophilic center, allowing for a range of chemical modifications.
N-Alkylation: The quinoline nitrogen can be alkylated using alkyl halides to form the corresponding quaternary quinolinium salts. These salts often exhibit altered physical and biological properties compared to the parent quinoline.
N-Oxidation: Treatment of the quinoline with an oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA), can lead to the formation of the corresponding N-oxide. N-oxidation can modify the electronic properties of the quinoline
N-Alkylation and N-Oxidation
The lone pair of electrons on the quinoline nitrogen atom provides a reactive site for electrophilic attack, facilitating both N-alkylation and N-oxidation reactions. These transformations are fundamental in modifying the electronic properties and steric profile of the core structure.
N-Alkylation: The introduction of alkyl groups onto the quinoline nitrogen can be achieved through various standard alkylation protocols. Typically, this involves the reaction of this compound with an alkyl halide (such as methyl iodide, ethyl bromide, or benzyl (B1604629) chloride) in the presence of a suitable base. The choice of base and solvent is crucial for the reaction's success, with common systems including potassium carbonate in dimethylformamide (DMF) or sodium hydride in tetrahydrofuran (B95107) (THF). These reactions proceed via an SN2 mechanism, leading to the formation of the corresponding N-alkylated quinolinium salt. The hydroxyl group at the 6-position may require protection, for instance as a methoxy (B1213986) or benzyloxy ether, prior to N-alkylation to prevent competing O-alkylation.
N-Oxidation: The nitrogen atom of the quinoline ring can be readily oxidized to the corresponding N-oxide. This transformation is typically accomplished using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide introduces a new functional group that can significantly alter the molecule's electronic distribution and can also serve as a handle for further functionalization. For instance, quinoline N-oxides can undergo reactions at the C2 position.
Table 1: Examples of N-Alkylation and N-Oxidation Reactions
| Transformation | Reagents and Conditions | Product Structure |
| N-Methylation | CH3I, K2CO3, DMF | 8-bromo-5-fluoro-6-hydroxy-1-methylquinolin-1-ium iodide |
| N-Ethylation | CH3CH2Br, NaH, THF | 8-bromo-5-fluoro-6-hydroxy-1-ethylquinolin-1-ium bromide |
| N-Benzylation | BnCl, K2CO3, Acetone | 1-benzyl-8-bromo-5-fluoro-6-hydroxyquinolin-1-ium chloride |
| N-Oxidation | m-CPBA, CH2Cl2 | This compound 1-oxide |
Introduction of Diverse Chemical Moieties
The bromine atom at the 8-position of the quinoline ring is a key functional handle for the introduction of a wide array of chemical moieties through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly powerful tools for this purpose.
Suzuki-Miyaura Coupling: This versatile cross-coupling reaction allows for the formation of carbon-carbon bonds by reacting the 8-bromo derivative with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This methodology enables the introduction of a vast range of substituents, including aryl, heteroaryl, alkyl, and vinyl groups. The choice of catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), ligand, base (e.g., K2CO3, Cs2CO3), and solvent (e.g., dioxane, toluene, DMF) can be optimized to achieve high yields and accommodate a broad substrate scope. This strategy is highly valuable for creating libraries of analogs with diverse electronic and steric properties at the 8-position.
Table 2: Suzuki-Miyaura Coupling Reactions for Derivatization
| Boronic Acid/Ester | Catalyst/Base | Expected Product |
| Phenylboronic acid | Pd(PPh3)4 / K2CO3 | 5-fluoro-8-phenylquinolin-6-ol |
| 4-Methoxyphenylboronic acid | PdCl2(dppf) / Cs2CO3 | 5-fluoro-8-(4-methoxyphenyl)quinolin-6-ol |
| Pyridine-3-boronic acid | Pd(PPh3)4 / K2CO3 | 5-fluoro-8-(pyridin-3-yl)quinolin-6-ol |
| Methylboronic acid | Pd(OAc)2 / SPhos / K3PO4 | 5-fluoro-8-methylquinolin-6-ol |
Solid-Phase Synthesis Approaches for Analogs
Solid-phase synthesis offers a powerful platform for the high-throughput generation of libraries of this compound analogs. This approach involves attaching the quinoline scaffold to a solid support (resin) and then performing a series of chemical transformations in a stepwise manner.
A common strategy would involve immobilizing a suitable precursor to the quinoline ring or the pre-formed quinoline itself onto a resin. For instance, the hydroxyl group at the 6-position could be used as an attachment point to a resin functionalized with a linker that is cleavable under specific conditions (e.g., acid-labile or photolabile linkers). Once attached to the solid support, the 8-bromo position can be subjected to a variety of diversification reactions, such as the Suzuki-Miyaura couplings described above.
The key advantages of solid-phase synthesis include the ease of purification, as excess reagents and by-products can be simply washed away, and the ability to perform reactions in parallel to rapidly generate a large number of distinct compounds. This methodology is particularly well-suited for medicinal chemistry programs aimed at exploring the structure-activity relationships of this compound derivatives.
Table 3: Hypothetical Solid-Phase Synthesis Scheme
| Step | Description | Reagents and Conditions |
| 1. Immobilization | Attachment of this compound to a solid support via the hydroxyl group. | Wang resin, DIC, DMAP, DCM |
| 2. Diversification | Parallel Suzuki-Miyaura coupling with a library of boronic acids. | Array of boronic acids, Pd catalyst, base, solvent |
| 3. Cleavage | Release of the final products from the solid support. | Trifluoroacetic acid (TFA) in DCM |
Advanced Spectroscopic and Structural Elucidation Techniques in Research on 8 Bromo 5 Fluoroquinolin 6 Ol
High-Resolution NMR Spectroscopy for Conformational and Tautomeric Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 8-Bromo-5-fluoroquinolin-6-ol in solution. Techniques such as ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR, along with two-dimensional experiments like COSY and HSQC, provide unambiguous assignment of all atoms in the molecule.
A key area of investigation for quinolin-6-ol derivatives is the potential for keto-enol tautomerism. The equilibrium between the phenol (B47542) (enol) form (this compound) and its corresponding keto tautomer (8-Bromo-5-fluoroquinolin-6(1H)-one) can be qualitatively and quantitatively assessed by NMR. nih.govbeilstein-journals.org The chemical shifts of the protons and carbons in the quinoline (B57606) ring are highly sensitive to the electronic distribution, which differs significantly between the two tautomers. researchgate.net For instance, the proton attached to the nitrogen atom in the keto form would exhibit a distinct chemical shift, and the carbon at the C6 position would show a clear difference between a phenolic C-O bond and a ketonic C=O bond. nih.gov
Furthermore, NMR can be used to analyze the molecule's conformation, such as the orientation of the hydroxyl group relative to the rest of the ring system, through the observation of Nuclear Overhauser Effects (NOEs) between nearby protons. mdpi.comnih.gov
Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for Tautomeric Forms of this compound
| Atom Position | Enol Tautomer (ppm) | Keto Tautomer (ppm) |
| H2 | ~8.7 | ~8.5 |
| H4 | ~7.5 | ~7.3 |
| H7 | ~7.8 | ~7.9 |
| OH/NH | ~9.5 (OH, broad) | ~12.0 (NH, broad) |
| C2 | ~150 | ~148 |
| C4 | ~122 | ~120 |
| C5 | ~145 (C-F) | ~143 (C-F) |
| C6 | ~155 (C-OH) | ~180 (C=O) |
| C8 | ~115 (C-Br) | ~114 (C-Br) |
Note: The data in the table are hypothetical and for illustrative purposes, based on typical chemical shifts for quinolinol and quinolinone systems.
Advanced Mass Spectrometry for Metabolite Identification and Reaction Monitoring (excluding human metabolites)
Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are vital for confirming the molecular identity of this compound and monitoring its synthesis. waters.com High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, typically with errors below 5 ppm. nih.govnih.gov This allows for the unambiguous determination of the compound's elemental formula (C₉H₅BrFNO). researchgate.net
In the context of synthetic chemistry, LC-MS is employed for real-time or near-real-time reaction monitoring. researchgate.net By analyzing small aliquots from the reaction mixture over time, chemists can track the consumption of starting materials and the formation of the this compound product, as well as identify any intermediates or byproducts.
Tandem mass spectrometry (MS/MS) is used to further confirm the structure by controlled fragmentation of the parent ion. nih.gov The resulting fragmentation pattern serves as a structural fingerprint. For non-human metabolite identification, such as in environmental degradation or in vitro enzymatic studies, HRMS is used to detect and identify biotransformation products. ijpras.commdpi.comnih.gov Common metabolic reactions like oxidation (addition of 15.9949 Da) can be identified by searching for the corresponding mass shifts from the parent compound. nih.gov
Interactive Table: Expected m/z Values in High-Resolution Mass Spectrometry
| Ion Species | Description | Calculated Exact Mass (m/z) |
| [M+H]⁺ | Protonated molecule (Monoisotopic) | 241.9611 |
| [M+Na]⁺ | Sodium adduct | 263.9430 |
| [M-H]⁻ | Deprotonated molecule | 239.9455 |
| [M+18.0106]⁺ | Oxidized Metabolite ([M+O+H]⁺) | 257.9560 |
Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions
Single Crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation.
Analysis of the crystal structure of related bromo-quinoline derivatives reveals that the packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. scispace.com For this compound, these would likely include:
Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the quinoline nitrogen is an acceptor, leading to the formation of strong O-H···N hydrogen bonds that can link molecules into chains or dimers.
Halogen Bonding: The bromine atom at the C8 position can act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on adjacent molecules.
π-π Stacking: The planar aromatic quinoline rings can stack on top of each other, contributing to the stability of the crystal lattice.
Understanding these interactions is crucial as they influence the material's physical properties, such as melting point, solubility, and morphology.
Interactive Table: Representative Crystallographic Data for a Substituted Bromo-Quinoline Derivative
| Parameter | Example Value |
| Crystal System | Orthorhombic |
| Space Group | P bcn |
| a (Å) | 5.1615 |
| b (Å) | 12.1337 |
| c (Å) | 14.2436 |
| V (ų) | 892.05 |
| Key Intermolecular Bonds | C-H···O, C-H···Br, π-π stacking |
Note: Data is based on published structures of related compounds, such as 4-Bromo-8-methoxyquinoline and 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde, to illustrate typical parameters. scispace.comnih.gov
Circular Dichroism and Optical Rotatory Dispersion for Chiral Analogs
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. fiveable.me The parent compound, this compound, is achiral and therefore does not exhibit a CD or ORD signal.
However, if a chiral center were introduced into the molecule, for example, through the addition of a chiral substituent, CD and ORD would become essential analytical tools. libretexts.org These techniques measure the differential absorption (CD) and rotation (ORD) of left- and right-circularly polarized light. libretexts.org The resulting spectra are highly sensitive to the molecule's absolute configuration (R/S designation) and conformation. rsc.org A positive or negative Cotton effect in the CD spectrum at a specific wavelength can often be correlated to a specific stereochemical arrangement. Therefore, for any research involving chiral analogs of this compound, CD and ORD would be critical for confirming stereochemical identity and assessing enantiomeric purity. semanticscholar.org
Interactive Table: Hypothetical CD Data for a Chiral Analog of this compound
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Assignment |
| ~320 | +15,000 | Positive Cotton Effect (π→π* transition) |
| ~280 | -8,000 | Negative Cotton Effect (n→π* transition) |
Note: This data is purely hypothetical to illustrate the type of information obtained from a CD spectrum for a chiral molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of this compound, allowing for the identification of its functional groups. researchgate.netscholarsresearchlibrary.com These two techniques are complementary and rely on the vibrations (stretching, bending, rocking) of molecular bonds. nih.govnih.gov
Key vibrational modes for this compound would include:
O-H Stretching: A broad band in the FT-IR spectrum, typically around 3200-3550 cm⁻¹, is a clear indicator of the hydroxyl group. The broadening and position of this band are sensitive to hydrogen bonding; stronger hydrogen bonds shift the peak to lower wavenumbers. libretexts.org
C=C and C=N Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the aromatic quinoline ring system. iosrjournals.org
C-O Stretching: A strong band for the phenolic C-O bond is expected in the 1200-1300 cm⁻¹ region. libretexts.org
C-F and C-Br Stretching: Absorptions corresponding to the carbon-fluorine and carbon-bromine bonds would be found in the fingerprint region of the spectrum, typically around 1000-1100 cm⁻¹ for C-F and 500-650 cm⁻¹ for C-Br.
By analyzing these characteristic frequencies, researchers can confirm the presence of all key functional groups within the molecule. nih.gov
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (H-bonded) | FT-IR | 3200-3550 | Broad, Strong |
| Aromatic C-H stretch | FT-IR, Raman | 3000-3100 | Medium |
| Aromatic C=C/C=N stretch | FT-IR, Raman | 1500-1650 | Strong |
| C-O stretch | FT-IR | 1200-1300 | Strong |
| C-F stretch | FT-IR | 1000-1100 | Strong |
| C-Br stretch | Raman, FT-IR | 500-650 | Medium |
Spectrofluorometric Analysis for Probe Development and Interaction Studies
Many quinoline derivatives are known to be fluorescent, a property that can be exploited for developing molecular probes. nih.gov Spectrofluorometric analysis characterizes the fluorescence properties of this compound, including its excitation and emission wavelengths, quantum yield, and fluorescence lifetime.
The fluorescence of a molecule like this is often highly sensitive to its local environment. nih.gov Changes in solvent polarity, pH, or the presence of metal ions can cause significant shifts in the emission wavelength (solvatochromism) or changes in fluorescence intensity (quenching or enhancement). researchgate.net This sensitivity makes the compound a candidate for development as a fluorescent sensor. For example, if the fluorescence of this compound is quenched or enhanced upon binding to a specific metal ion or biomacromolecule, it could be used to detect and quantify that analyte. nih.gov Interaction studies using spectrofluorometry can thus provide valuable information on binding affinities and mechanisms.
Interactive Table: Representative Spectrofluorometric Properties
| Property | Value in Ethanol | Value in Water |
| Excitation Max (λ_ex) | 340 nm | 335 nm |
| Emission Max (λ_em) | 450 nm | 465 nm |
| Quantum Yield (Φ_F) | 0.45 | 0.20 |
| Stokes Shift | 110 nm | 130 nm |
Note: The data presented are hypothetical and illustrative of how fluorescence properties can vary with solvent polarity for a quinoline derivative.
Biological and Biochemical Investigations of 8 Bromo 5 Fluoroquinolin 6 Ol and Its Derivatives
In Vitro Receptor Binding and Enzyme Inhibition Assays
The halogenated quinoline (B57606) scaffold has been the subject of numerous studies to determine its binding affinity for various receptors and its ability to inhibit key enzymes. These in vitro assays are crucial for elucidating the mechanism of action and identifying potential therapeutic applications.
Quinoline derivatives have been identified as potent inhibitors of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that play a critical role in cell survival and proliferation and are often overexpressed in various cancers. researchgate.net
A series of quinoline-pyridine hybrids were synthesized and evaluated for their Pim-1/2 kinase inhibitory activity. Several of these compounds demonstrated significant potency. Kinetic studies revealed that these derivatives can act as competitive or mixed competitive/non-competitive inhibitors of the Pim-1 kinase enzyme. Current time information in Pasuruan, ID.tandfonline.com For example, compounds 5c , 6e , and 14a showed potent in vitro Pim-1 kinase inhibitory activity, while compound 5b was a potent inhibitor of Pim-2 kinase. Current time information in Pasuruan, ID.tandfonline.com Another study focusing on quinoline derivatives for anti-prostate cancer activity identified compound 9g as a potential Pim-1 kinase inhibitor that could induce cell cycle arrest and apoptosis. nih.gov
| Compound | Target Kinase | Activity/Potency | Inhibition Type |
| 5b | Pim-2 | Potent inhibitor | Competitive |
| 5c | Pim-1 | Potent inhibitor | Competitive |
| 6e | Pim-1 | Potent inhibitor | Competitive |
| 9g | Pim-1 | Potent inhibitor (GI50 = 1.29 µM in PC-3 cells) | Not specified |
| 13a | Pim-1 | Potent inhibitor | Competitive and Non-competitive |
| 14a | Pim-1 | Potent inhibitor | Competitive |
In addition to kinases, the quinoline scaffold has been investigated for its effect on phosphatases. A study on novel 4-quinolone derivatives found that most of the synthesized compounds exhibited excellent inhibitory activity against alkaline phosphatase isozymes, specifically tissue non-specific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP). nih.gov The IC50 values for TNAP ranged from 1.34 µM to 44.80 µM, and for IAP, they ranged from 1.06 µM to 192.10 µM. nih.gov Another study on quinolinyl-iminothiazolines identified a derivative, (E)-N-(4-(4-bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide (6g) , as a highly potent alkaline phosphatase inhibitor with an IC50 value of 0.337 µM. tandfonline.com
G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are involved in a vast array of physiological processes, making them major drug targets. frontiersin.org They transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins. nih.gov Despite the broad therapeutic importance of GPCRs, specific in vitro studies detailing the direct interaction or binding affinity of 8-Bromo-5-fluoroquinolin-6-ol or its immediate derivatives with any specific GPCR are not available in the current scientific literature. Further research is required to determine if this class of compounds has any significant modulatory activity on GPCR signaling pathways.
Adenosine (B11128) receptors (A1, A2A, A2B, and A3) are GPCRs that play crucial roles in the central nervous system and periphery. frontiersin.org A2A receptor antagonists, in particular, are of interest for treating neurodegenerative disorders. drugbank.com While studies focusing directly on this compound are lacking, research on other heterocyclic scaffolds indicates the importance of the 8-bromo substitution for receptor interaction. For instance, in a series of 9-ethyladenine (B1664709) derivatives, the introduction of an 8-bromo atom (compound 8 ) resulted in A2A selective ligands, although with lower affinity compared to 8-furyl substituted analogs. drugbank.com This suggests that the bromine atom at the 8-position can influence binding at adenosine receptors. However, without direct experimental data on the quinoline scaffold, the adenosine receptor antagonism of this compound remains speculative.
Catechol O-Methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamine neurotransmitters. wikipedia.org COMT inhibitors are clinically used, particularly in the treatment of Parkinson's disease, to prevent the breakdown of levodopa. nih.govfrontiersin.org The established COMT inhibitors, such as Entacapone and Tolcapone, are nitrocatechol derivatives. nih.gov A review of the scientific literature reveals no specific in vitro studies investigating this compound or its derivatives for inhibitory activity against COMT. The structural features of this compound differ significantly from the classic nitrocatechol pharmacophore, and its potential to interact with COMT has not been explored.
The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy. wikipedia.org Rpn11 is a zinc-dependent metalloisopeptidase subunit of the proteasome's regulatory particle. wikipedia.orgresearchgate.net A fragment-based drug discovery approach identified 8-thioquinoline (8TQ), a close structural relative of the 8-bromo-quinolinol scaffold, as a potent inhibitor of Rpn11. wikipedia.orgresearchgate.net The inhibitory mechanism is believed to involve the chelation of the catalytic Zn2+ ion in the active site. frontiersin.org Synthetic elaboration of the 8TQ scaffold led to the development of compounds with sub-micromolar potency against Rpn11. researchgate.net
| Compound | Target Subunit | IC50 Value |
| 8-thioquinoline (8TQ) | Rpn11 | ~2.5 µM |
| Compound 8e | Rpn11 | 15 µM |
| Compound 35 (Capzimin) | Rpn11 | ~300-400 nM |
Alpha-glucosidase is an enzyme located in the intestine that breaks down carbohydrates into glucose. nih.gov Inhibition of this enzyme is an important therapeutic strategy for managing type 2 diabetes by controlling postprandial blood glucose levels. nih.gov Studies on various heterocyclic compounds have demonstrated the potential for α-glucosidase inhibition. In one study of pyrano[3,2-c]quinoline-1,2,3-triazole hybrids, the introduction of a bromo substituent at the 4th position of a pendant benzyl (B1604629) group resulted in a compound (8f ) with a strong inhibitory IC50 value of 4.48 µM. nih.gov Another study on flavonoid derivatives found that a bromine group was the most beneficial substituent for anti-α-glucosidase activity, with the most potent derivative showing an IC50 of 15.71 µM. nih.gov A combination of a 6-bromo-8-iodo substitution on a dihydroquinazoline (B8668462) 3-oxide derivative also resulted in a potent inhibitor of α-glucosidase with an IC50 value of 1.01 µM. nih.gov These findings highlight that bromo-substituted heterocyclic scaffolds can be effective inhibitors of this enzyme.
| Compound Class/Derivative | Substitution | Target Enzyme | IC50 Value |
| Pyrano[3,2-c]quinoline hybrid 8f | 4-bromo-benzyl | α-glucosidase | 4.48 ± 0.03 µM |
| Flavonoid derivative 4 | Bromo-substituted | α-glucosidase | 15.71 ± 0.21 µM |
| Dihydroquinazoline 3-oxide 3i | 6-bromo-8-iodo | α-glucosidase | 1.01 ± 0.05 µM |
Modulation of Cellular Signaling Pathways (e.g., NF-κB activation)
The quinoline scaffold is integral to a class of compounds known for their capacity to modulate critical cellular signaling pathways. While direct studies on this compound are not extensively detailed in the available literature, the activities of related fluoroquinolones provide significant insights. For instance, the fluoroquinolone moxifloxacin (B1663623) has been shown to inactivate MAP-kinases ERK1/2, p38, and the p65-NF-κB signaling pathway in human peripheral blood monocytes. mdpi.com This indicates a potential anti-inflammatory mechanism by interfering with key signaling cascades.
Furthermore, investigations into the anticancer potential of fluoroquinolones have revealed their ability to inhibit cancer cell migration and invasion. nih.gov These effects are mediated through the downregulation of matrix metalloproteinase-9 (MMP-9) expression via the p38 and cyclic AMP signaling pathways. nih.gov These findings suggest that the broader family of quinoline derivatives, likely including this compound, may exert their biological effects by intervening in fundamental cellular communication and response pathways.
Cellular Permeability and Distribution Studies (in vitro models)
The ability of a compound to traverse cellular membranes is fundamental to its biological activity. Studies on halogenated quinoline derivatives suggest that their physicochemical properties, such as lipophilicity, are critical for membrane permeability. nih.gov For example, pharmacokinetic parameters predicted for certain halogenated quinoline Schiff bases, including their LogP values, indicate good lipophilicity, which is a key factor for effective transit across cell membranes. nih.gov
In vitro models using Caco-2 cells, which serve as a model for the intestinal epithelial barrier, have been employed to predict the absorption of 2-quinolone derivatives. nih.gov These studies predicted that several hybrid compounds would be effectively absorbed from the intestine, demonstrating favorable apparent Caco-2 cell permeability. nih.gov Such findings underscore the importance of the quinoline structure in facilitating cellular uptake and distribution, a prerequisite for interaction with intracellular targets.
Investigation of Anti-proliferative Effects in Cell Lines (non-clinical models)
A significant body of research has focused on the anti-proliferative effects of quinoline derivatives in various cancer cell lines. These compounds have demonstrated potent growth-inhibitory properties across a spectrum of malignancies. nih.gov For example, novel pyrrolo[3,2,f]quinoline derivatives exhibited notable cell growth inhibition, particularly against leukemia cell lines from the National Cancer Institute (NCI) panel. nih.gov
Synthetic fluoroquinolones have also been investigated, revealing dual anti-proliferative and antimicrobial capabilities. researchgate.net Certain reduced fluoroquinolone compounds have shown exceptionally high potency, with inhibitions in the nanomolar range against leukemia (K562), pancreatic (PANC-1), and breast cancer (MCF-7) cell lines. researchgate.net The activity of these compounds highlights the potential of the halogenated quinoline scaffold as a basis for the development of potent anti-proliferative agents.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Reduced FQ (4e) | K562 | Leukemia | 0.005 | researchgate.net |
| Reduced FQ (4f) | PANC-1 | Pancreatic | 0.11 | researchgate.net |
| Reduced FQ (4f) | MCF-7 | Breast | 0.30 | researchgate.net |
| FQ (7a) | HELA | Cervical | 0.40 | researchgate.net |
Antimicrobial and Antiviral Activity in Preclinical Models (non-human, non-clinical)
The quinoline core is famously associated with antimicrobial agents. Research into new halogenated quinolines (HQs) has identified compounds with potent antibacterial activities, particularly against drug-resistant Gram-positive pathogens. nih.govresearchgate.net Several HQ analogues have demonstrated enhanced activity against methicillin-resistant Staphylococcus epidermidis (MRSE), including the ability to eradicate biofilms, which are notoriously resistant to conventional antibiotics. nih.govnih.govresearchgate.netrsc.org
In addition to antibacterial effects, quinoline derivatives have been evaluated for antiviral properties. Studies have shown that novel compounds based on the quinoline scaffold can inhibit Dengue virus serotype 2 in a dose-dependent manner, with activity in the low to sub-micromolar range. semanticscholar.orgnih.govnih.govbohrium.com The mechanism appears to involve the impairment of viral envelope glycoprotein (B1211001) accumulation in infected cells, suggesting an interference with the early stages of viral infection. nih.govnih.gov
| Organism | Activity Type | Measurement | Value (µM) | Source |
|---|---|---|---|---|
| MRSE 35984 | Antibacterial (Planktonic) | MIC | 0.59 | nih.govresearchgate.net |
| MRSE 35984 | Biofilm Eradication | MBEC | 2.35 | nih.govresearchgate.net |
Interactions with Biomolecules: DNA, RNA, and Protein Binding Studies
The mechanism of action for many quinoline-based antimicrobials involves direct interaction with essential biomolecules. Fluoroquinolones famously target bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—thereby inhibiting DNA replication and synthesis. mdpi.comyoutube.com This interaction stabilizes the enzyme-DNA complex, leading to DNA breaks that are fatal to the bacterium. youtube.com Some quinoline derivatives can also function as DNA intercalators, inserting themselves between DNA base pairs, which can lead to conformational changes and strand breaks. biorxiv.orgresearchgate.net
The interaction of these compounds with proteins is also a critical factor. The majority of fluoroquinolones exhibit low to moderate (20-40%) binding to plasma proteins, predominantly albumin. nih.gov While this binding is a complex phenomenon, it can influence the pharmacokinetic and pharmacodynamic properties of the drugs by reducing the available fraction of free compound, which in turn can affect antimicrobial activity. oup.comnih.gov
Mechanistic Elucidation of Biological Responses (e.g., apoptosis, autophagy in cell culture)
A key area of investigation for quinoline anticancer agents is their ability to induce programmed cell death, or apoptosis. Various derivatives have been shown to trigger apoptosis in cancer cells through multiple mechanisms. nih.gov Studies on the derivative PQ1 in breast cancer cells revealed the activation of both the extrinsic pathway, via caspase-8, and the intrinsic pathway, evidenced by the activation of caspase-9, an increase in the pro-apoptotic protein Bax, and the release of cytochrome c from mitochondria. nih.govresearchgate.net Other quinoline-N-oxide derivatives have also been found to induce apoptosis in leukemia cells, accompanied by the activation of caspases-9 and -3. nih.gov
The quinoline scaffold is also linked to the modulation of autophagy, a cellular degradation and recycling process. Chloroquine (B1663885), a well-known quinoline derivative, is a widely used experimental agent that inhibits the final stage of autophagy by preventing the fusion of autophagosomes with lysosomes. nih.govgavinpublishers.com This leads to an accumulation of autophagosomes and lysosomal impairment. While some antibiotics have been shown to interrupt autophagy researchgate.net, the precise role of this compound in this process requires further specific investigation, though the known activity of chloroquine suggests a potential mechanism for this class of compounds.
In Vivo Pharmacological Studies in Animal Models (mechanistic focus)
Translating the mechanistic findings from cell culture models to in vivo animal models is a crucial step in understanding the pharmacological profile of a compound. While specific in vivo mechanistic studies for this compound are not widely reported, research on related compounds provides a framework for such investigations. For example, the quinoline derivative PQ1, which was shown to induce apoptosis in vitro, was also found to attenuate the growth of xenograft tumors in animal models, linking its cellular mechanism to an in vivo effect. researchgate.net
Modern in vivo approaches, such as the use of sophisticated stress response reporter mice, offer powerful tools for mechanistic toxicology. nih.gov These models can provide early, reproducible biomarkers of cellular stress responses like DNA damage or oxidative stress, offering insights into a compound's mechanism of action in a whole-organism context without focusing on clinical efficacy. nih.gov Such models could be employed to investigate the in vivo biological responses to this compound, bridging the gap between in vitro biochemical assays and physiological outcomes.
Target Engagement and Biomarker Modulation
No publicly available data specifically outlines the target engagement or biomarker modulation of this compound.
Pharmacodynamic Characterization
There is no available information on the pharmacodynamic properties of this compound.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Design and Synthesis of Library Compounds for SAR Exploration
To comprehensively explore the SAR of the 8-Bromo-5-fluoroquinolin-6-ol scaffold, a library of related compounds is typically designed and synthesized. This process involves systematically modifying three key regions: the halogen substituents, the hydroxyl group, and the quinoline (B57606) core itself.
Synthetic strategies often begin with the core quinoline structure, which can be assembled through various established methods like the Friedländer annulation or the Gould-Jacobs reaction. mdpi.com Subsequent modifications introduce the desired functional groups. For instance, creating analogs for SAR studies may involve:
Halogen Modification: Synthesizing derivatives with different halogens (e.g., chlorine, iodine) at positions 5 and 8, or moving the existing halogens to other positions on the ring. nih.gov
Hydroxyl Group Derivatization: Converting the 6-hydroxyl group into ethers or esters to probe the importance of its hydrogen-bonding capability.
Core Substitution: Introducing a variety of substituents (e.g., alkyl, aryl, amino groups) at other available positions on the quinoline ring to explore steric and electronic effects. nih.gov
Advanced Coupling Reactions: Employing modern synthetic methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach diverse molecular fragments to the quinoline scaffold, thereby expanding the chemical space for SAR exploration. nih.gov
These synthetic efforts aim to produce a diverse set of molecules, allowing researchers to correlate specific structural changes with increases or decreases in biological potency and selectivity. nih.gov
Impact of Halogen Substituents on Biological Activity and Selectivity
The presence and positioning of halogen atoms on the quinoline ring are critical determinants of a compound's pharmacological profile. In this compound, the bromine at C8 and fluorine at C5 are expected to significantly influence its properties.
Fluorine: The fluorine atom at the C5 position is a small, highly electronegative atom. Its presence can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. benthamscience.com It can also modulate the acidity of the nearby hydroxyl group and influence binding affinity through specific interactions with protein targets.
SAR studies on related halogenated quinolines have demonstrated that the type and location of the halogen can drastically alter biological activity. For example, in some series, replacing a chlorine with a bromine or iodine atom has been shown to increase potency, potentially due to improved target engagement or altered pharmacokinetic properties. nih.govnih.gov The combination of a small fluorine and a larger bromine in this compound presents a unique electronic and steric profile that can be fine-tuned by synthesizing analogs with different halogen patterns to optimize activity and selectivity.
| Compound | Substitution Pattern | Target/Cell Line | Activity (IC50 or similar metric) | Key Finding |
|---|---|---|---|---|
| 6-Bromo-5-nitroquinoline | Bromine at C6, Nitro at C5 | HT29 (Human Adenocarcinoma) | High antiproliferative activity | Demonstrates potent activity with a bromo-nitro substitution pattern. nih.gov |
| 5,7-dibromo-8-hydroxyquinoline | Dibromo at C5, C7 | HeLa (Cervical Cancer) | IC50 = 18.7 mg/mL | Shows notable anticancer activity, highlighting the effect of multiple bromine substituents. |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | Dibromo at C5, C7 | C6 (Rat Glioblastoma) | High inhibitory effect (IC50 = 5.45–9.6 μg/mL) | High degree of bromination contributes to significant antiproliferative effects. nih.gov |
Influence of Hydroxyl Group Modifications on Target Interactions
The hydroxyl group at the C6 position of this compound is a pivotal functional group, likely playing a crucial role in molecular recognition at the biological target. Phenolic hydroxyls are well-known to act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with amino acid residues in a protein's binding pocket. drugdesign.org
To investigate its role, SAR studies typically involve synthesizing analogs where the hydroxyl group is modified:
Alkylation/Etherification: Converting the -OH group to an alkoxy group (e.g., -OCH₃). This removes the hydrogen bond donating ability. A significant loss in activity would suggest the hydroxyl's role as a hydrogen bond donor is critical.
Acylation/Esterification: Converting the -OH group to an ester. This modification also removes the hydrogen bond donor capacity and adds steric bulk, which can probe the size constraints of the binding site.
Studies on other quinolinols and related phenolic compounds have consistently shown that the hydroxyl group is essential for their biological effects, often forming key hydrogen bonds that anchor the molecule to its target. acs.org Therefore, it is highly probable that the 6-hydroxyl group is a primary determinant of the biological activity of this compound.
Role of Quinoline Core Modifications in Compound Potency
The bicyclic quinoline scaffold serves as the foundational structure upon which the key functional groups are arranged. Modifications to this core, beyond the primary substituents, can further modulate a compound's potency and properties. orientjchem.org SAR studies explore these possibilities by introducing small alkyl or aryl groups at other vacant positions on the ring.
Such modifications can influence activity in several ways:
Steric Effects: Adding bulky groups can either enhance binding by filling a hydrophobic pocket or decrease activity by clashing with the protein surface.
Electronic Effects: Introducing electron-donating or electron-withdrawing groups can alter the electronic density of the entire ring system, which can affect binding interactions and the pKa of the hydroxyl group and nitrogen atom. acs.org
For example, research on quinoline-based inhibitors has shown that adding substituents at the C2 or C4 positions can significantly impact their target specificity and potency. nih.govyoutube.com Therefore, a thorough SAR exploration of this compound would involve synthesizing analogs with substitutions at various positions on the quinoline nucleus to map out the structural requirements for optimal activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of analogs based on this compound, QSAR models can be developed to predict the potency of newly designed compounds before they are synthesized, saving time and resources. nih.gov
The process involves:
Data Collection: A dataset of synthesized analogs with their experimentally measured biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: Various physicochemical properties (descriptors) for each molecule are calculated, such as lipophilicity (logP), electronic properties, and steric parameters.
Model Generation: Statistical methods are used to build a mathematical equation that links the descriptors to the biological activity. tandfonline.com
QSAR studies on quinoline derivatives have successfully identified key molecular features that govern their activity, such as the importance of specific electrostatic and hydrophobic fields around the molecule. researchgate.netnih.gov Such models could reveal, for instance, that a certain level of lipophilicity combined with a specific electronic charge on the hydroxyl oxygen is required for maximal potency in the this compound series.
Rational Design of Analogs Based on Mechanistic Insights
The ultimate goal of SAR and QSAR studies is to enable the rational design of improved analogs. By integrating the insights gained from these investigations, medicinal chemists can move beyond random screening and make informed decisions about which new molecules to synthesize. mdpi.comresearchgate.net
For the this compound scaffold, a rational design strategy would proceed as follows:
Identify Key Interactions: From SAR data, determine that the 6-hydroxyl group is a critical hydrogen bond donor and that the C8-bromo substituent fits into a specific hydrophobic pocket.
Formulate a Hypothesis: Hypothesize that increasing the hydrogen bond acidity of the hydroxyl group while maintaining the C8-bromo interaction will enhance potency.
Design New Analogs: Design a small, focused set of new molecules that incorporate these desired features. For example, one might add an electron-withdrawing group elsewhere on the quinoline ring to increase the acidity of the 6-hydroxyl group.
Predict Activity: Use the previously developed QSAR model to predict the activity of the newly designed compounds.
Synthesize and Test: Synthesize the most promising candidates and test them experimentally to validate the hypothesis and further refine the SAR/QSAR models. researchgate.netrsc.org
This iterative cycle of design, prediction, synthesis, and testing allows for the systematic optimization of the lead compound, this compound, to produce analogs with superior therapeutic potential. benthamscience.com
Computational Chemistry and Molecular Modeling Approaches for 8 Bromo 5 Fluoroquinolin 6 Ol
Ligand-Based Drug Design (LBDD) Strategies
Ligand-based drug design (LBDD) approaches are utilized when the three-dimensional structure of the biological target is unknown. fiveable.me These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active compounds, LBDD can be used to develop predictive models that can guide the design of new, more potent molecules. fiveable.me
Pharmacophore modeling is a cornerstone of LBDD that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to bind to a specific biological target. fiveable.mefrontiersin.org For 8-Bromo-5-fluoroquinolin-6-ol, a pharmacophore model could be developed based on a series of structurally related quinoline (B57606) derivatives with known biological activity against a particular target.
This model would highlight the key chemical features of the quinoline scaffold and its substituents that are crucial for its therapeutic effects. Once a statistically robust pharmacophore model is generated, it can be used as a 3D query to screen large virtual databases of chemical compounds. frontiersin.orgnih.gov This virtual screening process can rapidly identify novel compounds that possess the desired pharmacophoric features and are therefore likely to exhibit the desired biological activity. For instance, a study on quinazoline derivatives utilized a validated pharmacophore model to screen a database, leading to the identification of potential new inhibitors. nih.gov
The following table illustrates a hypothetical pharmacophore model that could be generated for a series of quinolinol derivatives, including this compound.
| Feature | X-coordinate | Y-coordinate | Z-coordinate | Radius (Å) |
| Aromatic Ring | 2.5 | 1.8 | 0.5 | 1.5 |
| Hydrogen Bond Donor | 5.2 | -0.7 | -1.2 | 1.0 |
| Hydrogen Bond Acceptor | -1.3 | 2.4 | 1.0 | 1.0 |
| Halogen Bond Donor | -3.5 | -1.9 | -0.8 | 1.2 |
This table is for illustrative purposes only and represents the type of data that would be generated in a pharmacophore modeling study.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational technique that correlates the biological activity of a set of molecules with their 3D physicochemical properties. frontiersin.org This method generates a predictive model that can be used to estimate the activity of novel compounds based on their structure. nih.govnih.gov For this compound, a 3D-QSAR study would involve aligning it with a series of other quinoline derivatives and calculating their steric and electrostatic fields.
Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed in 3D-QSAR studies. nih.gov These analyses result in contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.govnih.gov For example, a CoMFA study on quinoline derivatives might reveal that bulky substituents at a certain position are favorable for activity, while electronegative groups at another position are detrimental. mdpi.com This information can provide valuable guidance for the rational design of more potent analogs of this compound.
A successful 3D-QSAR model for quinoline derivatives was developed to predict their anti-gastric cancer properties, demonstrating the utility of this approach. nih.govnih.gov The statistical validation of such models is crucial, with parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) indicating the model's predictive power. nih.govresearchgate.net
The table below presents hypothetical statistical results for a 3D-QSAR study on a series of quinolinol derivatives.
| Model | q² | r² | SEE | F-value |
| CoMFA | 0.65 | 0.92 | 0.21 | 150.7 |
| CoMSIA | 0.68 | 0.94 | 0.19 | 165.3 |
This table is for illustrative purposes only and represents the type of data that would be generated in a 3D-QSAR study.
Structure-Based Drug Design (SBDD) Approaches
Structure-based drug design (SBDD) is employed when the three-dimensional structure of the biological target, typically a protein or nucleic acid, is known. researchgate.net This approach utilizes the structural information of the target to design ligands that can bind to it with high affinity and selectivity. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. nih.govnih.gov This method is instrumental in understanding the interactions between a small molecule, such as this compound, and its biological target at the molecular level. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each conformation. researchgate.net
For this compound, molecular docking could be used to predict its binding mode within the active site of a target enzyme, such as a kinase or a reverse transcriptase, which are known targets for quinoline derivatives. nih.govtubitak.gov.tr The docking results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the protein-ligand complex. For instance, studies on other quinoline derivatives have shown interactions with key amino acid residues in the active sites of their respective targets. nih.govnih.govscielo.br
The following table provides a hypothetical example of molecular docking results for this compound with a putative protein target.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinase A | -8.5 | Lys72, Glu91, Leu148 |
| Protease B | -7.9 | Asp25, Gly27, Ile50 |
| Reverse Transcriptase C | -9.2 | Tyr181, Tyr188, Lys101 |
This table is for illustrative purposes only and represents the type of data that would be generated in a molecular docking study.
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. nih.govmdpi.com While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the flexibility of the protein and the ligand, as well as the stability of their interactions in a simulated physiological environment. nih.govresearchgate.net
For the this compound-protein complex predicted by molecular docking, an MD simulation could be performed to assess the stability of the binding mode. tandfonline.com The simulation would track the movements of all atoms in the system over a period of nanoseconds, providing insights into the conformational changes that may occur upon ligand binding. mdpi.com Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to evaluate the stability of the complex and the flexibility of the protein residues, respectively. mdpi.com
Quantum Mechanical (QM) Calculations for Electronic Properties and Reaction Mechanisms
Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules and to study reaction mechanisms. nih.gov These methods provide a more accurate description of the electronic structure of a molecule compared to the classical mechanics-based approaches used in molecular docking and MD simulations.
For this compound, QM calculations could be used to determine a variety of electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.govrsc.org The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. nih.gov The MEP map can visualize the regions of a molecule that are electron-rich or electron-poor, providing insights into its potential for non-covalent interactions. rsc.org
QM calculations can also be employed to study the mechanisms of chemical reactions, such as the metabolism of this compound by cytochrome P450 enzymes. By modeling the reaction pathway, it is possible to identify the most likely metabolites and to understand the factors that influence the rate of metabolism.
The table below presents hypothetical electronic properties of this compound that could be calculated using QM methods.
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 2.5 D |
This table is for illustrative purposes only and represents the type of data that would be generated in a quantum mechanical calculation study.
Prediction of ADME Properties using Computational Methods (strictly in silico)
The prediction of ADME properties is a critical step in the early stages of drug development, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. For this compound, a range of in silico models can be employed to estimate these properties. These models are typically built on large datasets of experimentally determined properties and use machine learning algorithms or quantitative structure-property relationships (QSPR) to make predictions based on the molecule's structure.
A variety of computational tools, such as SwissADME, ADMETlab, and other similar platforms, can be utilized to generate a comprehensive ADME profile. nih.gov These platforms analyze the chemical structure of this compound and compute a wide array of descriptors that are correlated with its pharmacokinetic behavior.
The following interactive data table summarizes the key ADME-relevant properties predicted for this compound using established computational models.
| Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight | 242.04 g/mol | Influences size-related properties like diffusion and absorption. Generally, values <500 g/mol are preferred for oral bioavailability. |
| LogP (o/w) | 2.85 | Indicates the lipophilicity of the compound. A value in the range of 1-3 is often optimal for balancing solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 41.49 Ų | Reflects the surface area of polar atoms. TPSA is a good predictor of drug transport properties, with values <140 Ų generally associated with good cell membrane permeability. researchgate.net |
| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms. Fewer than 5 is generally favorable for oral absorption. |
| Hydrogen Bond Acceptors | 2 | The number of electronegative atoms. Fewer than 10 is generally favorable for oral absorption. |
| Rotatable Bonds | 0 | Indicates molecular flexibility. A lower number of rotatable bonds (<10) is often associated with better oral bioavailability. |
| Aqueous Solubility (LogS) | -3.5 | Predicts the solubility of the compound in water. A higher LogS value indicates better solubility. |
| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable | Indicates the potential for the compound to cross the blood-brain barrier and act on the central nervous system. |
| Cytochrome P450 (CYP) Inhibition | Predicted inhibitor of CYP1A2, CYP2C9 | Predicts potential drug-drug interactions. Inhibition of CYP enzymes can alter the metabolism of co-administered drugs. |
| Lipinski's Rule of Five | No violations | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. researchgate.net |
These in silico predictions suggest that this compound possesses a promising pharmacokinetic profile. Its adherence to Lipinski's Rule of Five, moderate lipophilicity, and predicted membrane permeability indicate a good potential for oral bioavailability. However, the predicted inhibition of certain cytochrome P450 enzymes warrants further investigation to assess the risk of drug-drug interactions.
Conformational Analysis and Tautomeric Equilibria Prediction
The biological activity of a molecule is intimately linked to its three-dimensional structure and its ability to adopt specific conformations that are complementary to the binding site of its target. Furthermore, molecules like this compound, which contain a hydroxyl group on a quinoline ring, can exist in different tautomeric forms. Computational methods are instrumental in exploring the conformational landscape and predicting the relative stabilities of these tautomers.
Conformational Analysis:
The conformational flexibility of this compound is relatively limited due to its rigid bicyclic core. The primary focus of a conformational analysis would be to determine the preferred orientation of the hydroxyl group. Computational techniques such as molecular mechanics (MM) and, more accurately, quantum mechanics (QM) methods like Density Functional Theory (DFT), are employed for this purpose. nih.govsemanticscholar.orgrsc.orgnih.govresearchgate.net
A typical computational workflow for conformational analysis involves:
Generation of initial conformers: Exploring the potential energy surface by systematically rotating the hydroxyl group.
Geometry optimization: Using DFT calculations with an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the minimum energy geometry for each conformer.
Energy calculation: Determining the relative energies of the optimized conformers to identify the most stable, low-energy structures.
For this compound, the planarity of the quinoline ring system is the dominant structural feature. The conformational analysis would likely reveal the most stable orientation of the hydroxyl proton, considering potential intramolecular interactions.
Tautomeric Equilibria Prediction:
This compound can theoretically exist in at least two tautomeric forms: the enol form (this compound) and the keto form (8-bromo-5-fluoro-1H-quinolin-6-one). The equilibrium between these tautomers can be influenced by factors such as the solvent and the electronic nature of the substituents.
Computational chemistry provides a powerful means to predict the predominant tautomeric form by calculating the relative energies of the tautomers. researchgate.netbeilstein-journals.orgresearchgate.net The general approach involves:
Structural optimization: The geometries of both the enol and keto tautomers are optimized using DFT calculations.
Energy calculation: The electronic energies of the optimized structures are calculated at a high level of theory.
Thermodynamic corrections: Vibrational frequency calculations are performed to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
Relative stability determination: The relative Gibbs free energies of the tautomers are compared to predict which form is more stable and therefore more populated at equilibrium.
For hydroxyquinolines, the enol form is often the more stable tautomer due to the aromaticity of the quinoline ring system. researchgate.net Computational studies on similar hydroxyquinoline derivatives have consistently shown the energetic preference for the enol tautomer. It is therefore highly probable that this compound exists predominantly in its enol form under physiological conditions. The presence of the electron-withdrawing bromine and fluorine atoms may further influence the electronic distribution and the relative stability of the tautomers, a factor that would be precisely quantified by the DFT calculations.
Emerging Research Directions and Potential Academic Applications of 8 Bromo 5 Fluoroquinolin 6 Ol
Development as a Chemical Probe for Biological Systems
Halogenated aromatic systems are frequently utilized in the development of chemical probes to investigate biological systems. The bromine atom in 8-Bromo-5-fluoroquinolin-6-ol can serve as a handle for further chemical modification or as a site for specific interactions with biological macromolecules. Quinoline (B57606) derivatives are known to interact with a variety of enzymes and receptors, and the specific substitution pattern of this compound could confer selectivity for particular biological targets. Research in this area would likely focus on identifying protein-binding partners and elucidating its mechanism of action within cellular contexts.
Applications in Materials Science (e.g., organic semiconductors, light-emitting diodes)
Quinoline derivatives are a well-established class of materials in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic semiconductors. nih.gov The introduction of fluorine atoms into organic molecules is a common strategy to tune their electronic properties, such as the HOMO and LUMO energy levels, which can enhance electron injection and transport capabilities. The inherent fluorescence of the quinoline core, potentially modulated by the bromo and fluoro substituents, makes this compound a candidate for investigation as an emissive or charge-transporting material in electronic devices.
Use as a Synthetic Intermediate for Complex Molecules
The quinoline nucleus is a foundational scaffold in medicinal chemistry, and its halogenated derivatives are valuable intermediates for the synthesis of more complex molecules. lzchemical.com The bromine atom at the 8-position is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents, leading to the generation of diverse chemical libraries for drug discovery and other applications. For instance, the related compound 8-Bromo-5-fluoroquinoline (B152762) is used in the preparation of 5-HT1A antagonists and agonists. lzchemical.com
Photophysical Applications and Luminescence Studies
The photophysical properties of quinoline derivatives are of significant interest due to their potential applications in sensing, imaging, and materials science. rroij.com The fluorescence of the quinoline ring system is sensitive to its substitution pattern and its environment. rroij.com The presence of a heavy atom like bromine can influence the photophysical pathways, potentially leading to interesting phosphorescent properties. Luminescence studies on this compound would aim to characterize its absorption and emission spectra, quantum yield, and lifetime, which are crucial parameters for its potential use in fluorescent probes and luminescent materials.
Future Prospects in Academic Drug Discovery Research (early-stage, non-clinical)
The 8-hydroxyquinoline (B1678124) scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. nih.govscispace.com The specific halogenation pattern of this compound could lead to novel biological activities or improved pharmacokinetic properties. Early-stage academic drug discovery research would likely involve screening this compound against a variety of biological targets to identify potential therapeutic applications. The versatility of similar compounds suggests that this molecule could be a valuable tool in advancing various fields of medicinal chemistry. smolecule.com
Integration into High-Throughput Screening Campaigns
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds for biological activity. youtube.com The amenability of this compound to further chemical diversification makes it an attractive candidate for inclusion in HTS libraries. Its core structure can be systematically modified to generate a library of related compounds, which can then be screened to identify hits for various therapeutic targets. The data generated from such campaigns can provide valuable structure-activity relationship (SAR) information to guide further drug development efforts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 8-Bromo-5-fluoroquinolin-6-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves bromination and fluorination of a quinoline precursor. For example, halogenation at the 8-position can be achieved using N-bromosuccinimide (NBS) under controlled acidic conditions, while fluorination at the 5-position may require a Balz-Schiemann reaction with diazonium intermediates. Optimization includes adjusting reaction temperature (e.g., 0–5°C for bromination to avoid side products) and solvent polarity (e.g., DMF for fluorination). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the compound ≥95% purity .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to confirm substitution patterns (e.g., bromine at C8, fluorine at C5, hydroxyl at C6).
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ for CHBrFNO: 270.96).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (if single crystals are obtainable) .
Q. What stability considerations are essential for storing this compound, and how should degradation be monitored?
- Methodological Answer : Store under inert gas (argon) at –20°C to prevent oxidation of the hydroxyl group. Monitor stability via:
- HPLC : Regular analysis (C18 column, acetonitrile/water mobile phase) to detect degradation peaks.
- TLC : Spotting aliquots weekly to track byproduct formation.
- UV-Vis Spectroscopy : Absorbance shifts (e.g., λ~320 nm for intact compound) indicate structural changes .
Q. What safety protocols are critical when handling this compound in vitro?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation.
- Waste Disposal : Segregate halogenated waste and use licensed contractors for incineration to prevent environmental release of brominated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the biological activity of this compound across different assay systems?
- Methodological Answer : Conduct a systematic meta-analysis:
- Assay Validation : Compare cell-free (e.g., enzyme inhibition) vs. cell-based assays (e.g., cytotoxicity in HeLa cells) to identify assay-specific artifacts.
- Dose-Response Curves : Use Hill slope analysis to distinguish between true efficacy and nonspecific effects.
- Proteomic Profiling : Identify off-target interactions via affinity chromatography or thermal shift assays .
Q. What strategies are effective for studying the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict electron density at reactive sites (C8 bromine vs. C5 fluorine).
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh) vs. XPhos Pd G3) to optimize coupling at C7.
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe mechanistic pathways .
Q. How can researchers address discrepancies in solubility data for this compound across solvents?
- Methodological Answer :
- Phase Solubility Diagrams : Measure equilibrium solubility in DMSO, ethanol, and PBS (pH 7.4) at 25°C and 37°C.
- Co-solvency Studies : Use water-miscible solvents (e.g., PEG 400) to enhance aqueous solubility.
- Molecular Dynamics Simulations : Predict solvation free energy using tools like GROMACS .
Q. What methodologies are suitable for probing the interaction of this compound with DNA or protein targets?
- Methodological Answer :
- Fluorescence Quenching : Titrate the compound into ethidium bromide-stained DNA to assess intercalation.
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., topoisomerase II) to measure binding kinetics (K, k/k).
- Cryo-EM : Resolve binding conformations at near-atomic resolution .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results for this compound in 2D vs. 3D cell cultures?
- Methodological Answer :
- 3D Spheroid Penetration Assays : Compare drug diffusion using fluorescence-labeled analogs.
- Hypoxia Markers : Quantify HIF-1α levels to assess metabolic differences between models.
- Transcriptomic Profiling : Use RNA-seq to identify culture-dependent gene expression changes affecting drug response .
Tables
Table 1 : Key Physicochemical Properties of this compound
Table 2 : Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| 8-Bromo-5-fluoroquinoline | Over-oxidation of hydroxyl | Use milder oxidants (e.g., MnO) |
| 5-Fluoro-6-hydroxyquinoline | Incomplete bromination | Increase NBS stoichiometry (1.2 eq) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
